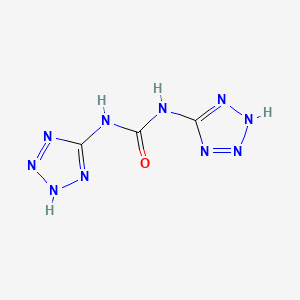

Urea, N,N'-bis(1H-tetrazol-5-yl)-

Description

Structure

2D Structure

Properties

CAS No. |

82473-60-7 |

|---|---|

Molecular Formula |

C3H4N10O |

Molecular Weight |

196.13 g/mol |

IUPAC Name |

1,3-bis(2H-tetrazol-5-yl)urea |

InChI |

InChI=1S/C3H4N10O/c14-3(4-1-6-10-11-7-1)5-2-8-12-13-9-2/h(H4,4,5,6,7,8,9,10,11,12,13,14) |

InChI Key |

YWFFSAPMRZALFV-UHFFFAOYSA-N |

Canonical SMILES |

C1(=NNN=N1)NC(=O)NC2=NNN=N2 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for N,n Bis 1h Tetrazol 5 Yl Urea and Analogous Structures

Precursor Synthesis and Functionalization Strategies

The foundation of synthesizing N,N'-bis(1H-tetrazol-5-yl)-urea and its analogs lies in the preparation and functionalization of key precursors, most notably 5-aminotetrazole (B145819).

5-Aminotetrazole (5-AT) serves as a fundamental building block in the synthesis of more complex tetrazole-containing molecules. researchgate.net Its preparation has been a subject of study for over a century, with initial syntheses involving the reaction of aminoguanidine (B1677879) with nitrous acid or cyanamide (B42294) with hydrazoic acid. wikipedia.org To circumvent the use of the hazardous hydrazoic acid, methods using a mixture of sodium azide (B81097) and hydrochloric acid have been developed, yielding 5-aminotetrazole monohydrate. wikipedia.org More efficient one-pot syntheses treat cyanamide with hydrazine (B178648) hydrochloride to form aminoguanidine hydrochloride, which is then diazotized and cyclized to produce anhydrous 5-aminotetrazole. wikipedia.orggoogle.com The planar structure of 5-aminotetrazole and its high nitrogen content (80%) make it a valuable precursor for energetic materials. wikipedia.org

The functionalization of precursors often involves protecting group strategies to control the reactivity of different sites within the molecule. For instance, in the synthesis of complex tetra-urea calix acs.orgarenes, which share the urea (B33335) linkage, Boc- and trityl-protecting groups have been used on amino functionalities to direct the stepwise synthesis and achieve specific substitution patterns. nih.gov Such strategies are crucial for constructing intricate architectures like bis- and tris-loop compounds. nih.gov

The table below summarizes key precursors and their synthetic relevance.

| Precursor | Formula | Key Synthetic Role | Reference |

| 5-Aminotetrazole | HN4CNH2 | Primary building block for the tetrazole rings. | researchgate.netwikipedia.org |

| Cyanamide | CH2N2 | Starting material for 5-aminotetrazole synthesis. | wikipedia.orggoogle.com |

| Sodium Azide | NaN3 | Source of azide for tetrazole ring formation. | wikipedia.orggoogle.com |

| Aminoguanidine | CH6N4 | Intermediate in some 5-aminotetrazole syntheses. | wikipedia.org |

| Dicyandiamide | C2H4N4 | Alternative starting material for 5-aminotetrazole synthesis. | google.com |

Direct Condensation and Coupling Reactions for Urea Linkage Formation

The formation of the central urea linkage in N,N'-bis(1H-tetrazol-5-yl)-urea and related structures is typically achieved through direct condensation or coupling reactions. These methods involve the reaction of an amino-functionalized tetrazole with a carbonyl source.

While direct synthesis of the title compound is not extensively detailed in the provided results, analogous reactions for forming urea and tetrazole structures provide insight. For example, a method for the selective synthesis of diaryl ureas from secondary amides has been developed using sodium azide and phosphorus oxychloride. researchgate.net By controlling the reaction conditions, either 1,5-disubstituted tetrazoles or diaryl ureas can be obtained selectively. researchgate.netresearchgate.net This suggests that the reaction of 5-aminotetrazole with a suitable carbonyl equivalent under controlled conditions could yield the desired bis-tetrazolyl urea.

The reaction often proceeds through the formation of a reactive intermediate. In the case of amide to urea conversion, the conditions are optimized to favor the formation of the urea derivative over the tetrazole by-product. researchgate.net This selectivity is crucial when dealing with multifunctional precursors like 5-aminotetrazole, which possesses both an exocyclic amino group and nucleophilic ring nitrogens. researchgate.net

Multi-Component Reaction Approaches to Bis-Tetrazolyl Systems

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. researchgate.netnih.gov The Ugi-azide four-component reaction (UT-4CR) is a prominent example used in the synthesis of tetrazole derivatives. acs.orgnih.gov This reaction typically involves an isocyanide, an oxo component, an amine, and hydrazoic acid (or a surrogate like trimethylsilyl (B98337) azide) to form α-aminomethyl tetrazoles. acs.orgnih.gov

While not directly yielding N,N'-bis(1H-tetrazol-5-yl)-urea, MCRs provide efficient pathways to various bis-tetrazolyl systems. For instance, a two-step sequence involving an Ugi-azide reaction followed by a Pd/Cu-catalyzed heteroannulation has been used to synthesize 1,5-disubstituted tetrazole-indole hybrids. beilstein-journals.org Similarly, tetrazole-linked imidazo[1,5-a]pyridines have been synthesized through an azido-Ugi-deprotection reaction followed by an N-acylation–cyclization process. nih.govacs.org These examples highlight the versatility of MCRs in creating diverse bis-heterocyclic structures containing tetrazole rings. mdpi.com

5-Aminotetrazole itself can participate in MCRs, often acting as a 1,3-binucleophilic reagent, although in some cases, only its exocyclic amino group is involved. researchgate.net This dual reactivity allows for its incorporation into various heterocyclic systems through reactions like the Biginelli reaction. researchgate.net

The following table showcases examples of bis-heterocyclic systems synthesized using MCRs.

| Bis-Heterocyclic System | MCR Strategy | Key Features | Reference |

| Tetrazolyl-pyrrolidinones | Ugi-type | Synthesis of lactam-tetrazoles. | acs.orgnih.gov |

| Indolinone-tetrazoles | Ugi-type | Formation of bis-heterocyclic lactams. | acs.orgnih.gov |

| 1,5-Disubstituted tetrazole-indoles | Ugi-azide/heteroannulation | High-order MCR creating six new bonds. | beilstein-journals.org |

| Tetrazolyl-imidazo[1,5-a]pyridines | Azido-Ugi/N-acylation–cyclization | Efficient two-step synthesis of a novel bis-heterocyclic system. | nih.govacs.org |

| Tetrazole–triazole bis-heterocycles | Ugi–Azide | Synthesis under mild conditions using a 2H-1,2,3-triazole aldehyde. | mdpi.com |

Synthesis of Substituted N,N'-bis(1H-tetrazol-5-yl)-urea Derivatives

The synthesis of substituted derivatives of N,N'-bis(1H-tetrazol-5-yl)-urea allows for the tuning of the compound's properties. This can be achieved by using substituted precursors or by modifying the parent compound.

For example, the synthesis of 2,4,6-tris[bis(1H-tetrazol-5-yl)amino]-1,3,5-triazine, a compound with six tetrazole units on a triazine ring, was accomplished in a two-step process starting from cyanuric chloride. ias.ac.in This demonstrates a strategy for attaching multiple bis-tetrazolyl amino groups to a central core.

In a different context, the synthesis of tetra-urea calix acs.orgarenes with various alkenyl residues showcases methods for introducing substituents onto the urea nitrogen atoms. nih.gov These substituted calixarenes can then undergo further reactions like intramolecular olefin metathesis to form complex macrocyclic structures. nih.gov

The synthesis of substituted (1H-tetrazol-5-yl)pyrazines has been achieved through a one-pot multi-component reaction of α-dicarbonyl compounds, 2,3-diaminomaleonitrile, and sodium azide, catalyzed by MgFe2O4 nanoparticles under ultrasonic irradiation. kashanu.ac.ir This method allows for the creation of a variety of substituted pyrazine-tetrazole systems.

Exploration of Novel Synthetic Routes and Catalyst Applications

Research into the synthesis of tetrazole-containing compounds is continuously exploring novel routes and the application of catalysts to improve efficiency, yield, and environmental friendliness.

Nanocatalysts have gained significant attention in the synthesis of tetrazole derivatives. For instance, a magnetic nano-catalyst, Fe3O4@SiO2-Im[Br]-SB-Cu(II), has been used for the synthesis of 1-substituted and 5-substituted 1H-tetrazoles in water, offering high yields and easy catalyst recovery. nih.gov Other magnetic nanocatalysts, such as those based on Fe3O4 functionalized with tryptophan and lanthanum or neodymium, have also shown excellent catalytic activity in the synthesis of 5-substituted-1H-tetrazoles. nih.gov

The use of microwave irradiation represents another modern approach to accelerate the synthesis of tetrazoles and ureas from amides. researchgate.net This method, in conjunction with POCl3 and NaN3, provides a rapid and efficient alternative to conventional heating. researchgate.netresearchgate.net

Furthermore, novel synthetic protocols continue to be developed. A one-pot, multi-component coupling reaction for synthesizing (1H-tetrazol-5-yl) pyrazines under ultrasonic irradiation using MgFe2O4 nanoparticles as a catalyst highlights the trend towards more atom-efficient and environmentally benign processes. kashanu.ac.ir The mechanism often involves the catalyst activating a functional group, such as a carbonyl or nitrile, to facilitate the reaction. kashanu.ac.irnih.gov

The table below provides a summary of various catalysts used in tetrazole synthesis.

| Catalyst | Reaction Type | Key Advantages | Reference |

| Fe3O4@SiO2-Im[Br]-SB-Cu(II) | [3+2] cycloaddition | Heterogeneous, reusable, works in water. | nih.gov |

| MgFe2O4 nanoparticles | Multi-component reaction | High catalytic activity, short reaction times, ultrasonic conditions. | kashanu.ac.ir |

| Fe3O4@tryptophan–La | [3+2] cycloaddition | Recyclable, high product yield, neat reaction conditions. | nih.gov |

| BNPs@Cur-Ni | [3+2] cycloaddition | Excellent catalytic activity, high turnover number and frequency. | nih.gov |

| Fe3O4@SiO2-APTES-TFA | [3+2] cycloaddition | Excellent yields, short reaction time, easily recoverable. | nih.gov |

Advanced Spectroscopic and Crystallographic Investigations of Molecular and Supramolecular Architecture

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of N,N'-bis(1H-tetrazol-5-yl)-urea and its related compounds in solution. Multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁵N NMR, provide detailed information about the chemical environment of each atom. nih.gov

In the ¹H NMR spectra of bis-tetrazole compounds, the chemical shift of the C-H proton on the tetrazole ring is a characteristic signal, typically appearing in the downfield region. For instance, in a series of 1,5-bis[2-(1H-tetrazol-1-yl)phenyl(thio)]-3-phenylazapentane derivatives, this proton resonates between 8.99 and 9.77 ppm. nih.gov The specific chemical shifts are sensitive to the solvent used, with variations observed when changing from deuterated chloroform (B151607) (CDCl₃) to deuterated dimethyl sulfoxide (B87167) (d-DMSO). nih.govipb.pt

¹³C NMR spectroscopy is instrumental in confirming the carbon framework. The chemical shifts of the carbon atoms within the tetrazole rings and the urea (B33335) backbone provide clear evidence of the compound's connectivity. nih.gov Solid-state ¹³C NMR has proven particularly effective in determining the structure of products from metathesis reactions involving tetrazole-based compounds. nih.gov

¹⁵N NMR spectroscopy offers direct insight into the nitrogen-rich environment of these molecules. rsc.org Due to proton exchange in solvents like DMSO-d₆, the four nitrogen atoms of a tetrazole ring can become equivalent, resulting in fewer signals than might be expected. researchgate.net For example, in the ¹⁵N NMR spectrum of 5-(5-azido-2H-1,2,3-triazol-4-yl)-1H-tetrazole, the tetrazole ring exhibits only two signals due to this exchange phenomenon. researchgate.net

The following table summarizes representative NMR data for related bis-tetrazole compounds:

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) |

| 1,5-Bis[2-(1H-tetrazol-1-yl)phenoxy]-3-oxapentane | ¹H | CDCl₃ | 9.34 (s, 2H, tetrazole), 7.82 (d, 2H, Ar), 7.46 (m, 2H, Ar), 7.15 (m, 4H, Ar), 4.27 (t, 4H, CH₂), 3.81 (t, 4H, CH₂) |

| 1,5-Bis[2-(1H-tetrazol-1-yl)phenoxy]-3-phenylazapentane | ¹H | d-DMSO | 9.77 (s, 2H, tetrazole), 7.66 (d, 2H, Ar), 7.55 (t, 3H, Ar), 7.29 (d, 2H, Ar), 7.12 (m, 2H, Ar), 6.61 (m, 4H, Ar), 4.15 (m, 4H, CH₂), 3.58 (m, 4H, CH₂) |

Infrared (IR) and Raman Spectroscopic Analysis of Vibrational Modes and Functional Groups

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups and vibrational modes within N,N'-bis(1H-tetrazol-5-yl)-urea and its analogs. rsc.orgnih.gov The vibrational spectra provide a molecular fingerprint, allowing for the characterization of the compound and the study of intermolecular interactions.

The IR spectra of these compounds are characterized by specific absorption bands corresponding to the various functional groups. The formation of the tetrazole ring during synthesis can be monitored by the disappearance of the azide (B81097) band (around 2100 cm⁻¹) and the amine N-H stretching bands (around 3400 cm⁻¹). nih.gov Key vibrational modes for the urea moiety include the C=O stretching, N-H stretching, and N-H bending vibrations. The tetrazole ring exhibits characteristic ring stretching and breathing modes.

Raman spectroscopy complements IR spectroscopy, providing information on non-polar bonds and symmetric vibrations. For instance, in the Raman spectrum of urea, a prominent peak around 1020 cm⁻¹ is attributed to the C-N stretching mode. researchgate.net The N-H stretching modes of urea are sensitive to temperature and hydrogen bonding. At 77K, solid urea shows four distinct N-H stretching bands, which is indicative of a change in conformation upon cooling. researchgate.net

The following table presents typical vibrational frequencies for functional groups found in related tetrazole and urea compounds:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

| N-H (amine) | Stretching | ~3400 | IR |

| C=O (urea) | Stretching | ~1650-1700 | IR |

| C-N (urea) | Stretching | ~1020 | Raman |

| N₃ (azide) | Asymmetric Stretching | ~2100 | IR |

| Tetrazole Ring | Ring Stretching | ~1400-1600 | IR/Raman |

Studies on related systems, such as 1H-tetrazole under pressure, reveal changes in the Raman and IR spectra that indicate phase transitions. researchgate.net This highlights the sensitivity of vibrational spectroscopy to the molecular environment.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the absolute three-dimensional structure of crystalline solids, including derivatives of N,N'-bis(1H-tetrazol-5-yl)-urea. nih.gov This technique provides precise atomic coordinates, bond lengths, and bond angles, offering a detailed picture of the molecular geometry. nih.gov

For example, the crystal structure of a related compound, bis[(1H-tetrazol-5-yl)methyl]nitramide, reveals a chair-like conformation with the two tetrazole rings positioned trans to each other. nih.gov The bond lengths within the tetrazole rings indicate a delocalized aromatic system. nih.gov SCXRD studies on various energetic materials containing tetrazole moieties have been crucial in correlating their structure with their properties. rsc.org

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions. In the solid state of N,N'-bis(1H-tetrazol-5-yl)-urea derivatives, these interactions are dominated by hydrogen bonds and, in some cases, π–π stacking. nih.gov The crystal packing for bis[(1H-tetrazol-5-yl)methyl]nitramide shows that molecules are linked into a two-dimensional network. nih.gov The packing diagrams derived from SCXRD data illustrate how these networks assemble to form the three-dimensional crystal structure. nih.gov

Studies of Hydrogen Bonding Networks within the Solid State

Hydrogen bonding plays a critical role in the supramolecular architecture of these nitrogen-rich compounds. nih.gov Both intramolecular and intermolecular hydrogen bonds are observed. In bis[(1H-tetrazol-5-yl)methyl]nitramide, intramolecular N—H⋯O hydrogen bonds are present between the tetrazole N-H donors and the nitro group oxygen acceptors. nih.gov

Intermolecularly, a variety of hydrogen bonds, such as N—H⋯N, N—H⋯O, and O—H⋯N (in hydrated structures), link the molecules together, forming extensive three-dimensional networks. nih.gov The nature and pattern of these hydrogen bonds significantly influence the physical properties of the material, including its density and stability. The strength of hydrogen bonds can be enhanced by the presence of electron-withdrawing substituents on the urea backbone. nih.gov

Insights from Variable-Temperature and High-Pressure Crystallography

Variable-temperature and high-pressure crystallographic studies can provide valuable information about the dynamic behavior and stability of the crystal structure. While specific studies on N,N'-bis(1H-tetrazol-5-yl)-urea under these conditions are not widely reported, research on related compounds demonstrates the utility of these techniques. For instance, variable-temperature NMR studies on similar heterocyclic systems have been used to investigate dynamic processes. High-pressure studies on 1H-tetrazole have revealed pressure-induced phase transitions, indicating structural rearrangements under compression. researchgate.net Such studies on N,N'-bis(1H-tetrazol-5-yl)-urea could offer insights into its phase stability and decomposition pathways.

Mass Spectrometric Characterization of Molecular Fragmentation Patterns

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elucidating the fragmentation pathways of N,N'-bis(1H-tetrazol-5-yl)-urea and its derivatives. nih.gov Electron impact (EI) mass spectrometry, in particular, provides information about the stability of the molecule and its fragments upon ionization.

Studies on related 5-allyloxy-1-aryl-tetrazoles have shown that the fragmentation patterns are influenced by the substituents on the molecule. nih.gov A common primary fragmentation process for many tetrazole-containing compounds is the elimination of a molecule of nitrogen (N₂). nih.gov The fragmentation of the urea linkage would also be a characteristic feature in the mass spectrum of the title compound. The analysis of these fragmentation patterns helps to confirm the molecular structure and can provide insights into the bond strengths within the molecule. Liquid chromatography-mass spectrometry (LC-MS) has been used to identify intermediate degradation products of bis(1H-tetrazol-5-yl)amine in photolysis studies. researchgate.net

Computational Chemistry and Quantum Chemical Studies of N,n Bis 1h Tetrazol 5 Yl Urea

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is widely used to optimize molecular geometries, providing the most stable arrangement of atoms in a molecule, and to calculate a variety of molecular properties.

For tetrazole-based compounds, DFT methods like B3LYP are commonly employed to predict structural parameters and investigate the effects of different functional groups on the molecule's geometry and stability. nih.gov For instance, studies on various substituted tetrazoles show that the method can accurately predict how electron-donating or electron-withdrawing groups influence the geometry and electronic properties of the tetrazole ring. nih.govnih.gov In the case of bistetrazole derivatives, DFT is used to determine the planarity of the molecule, a key factor that can influence crystal density and, consequently, detonation performance. rsc.org

The arrangement of electrons within a molecule is fundamental to its chemical reactivity and physical properties. DFT calculations are used to analyze the electronic features, such as charge distribution, which reveals the partial charges on each atom. This information is critical for understanding intermolecular interactions, such as hydrogen bonding, which significantly impacts the crystal structure and stability of the material.

In studies of azido-tetrazole systems, the charge density on specific nitrogen atoms was identified as a decisive parameter in determining the equilibrium between the azide (B81097) and tetrazole forms. nih.gov For bistetrazole acetamides, DFT calculations have been used to compute properties like the dipole moment, which arises from the non-uniform distribution of charge across the molecule. nih.gov These analyses help in understanding how the molecule will interact with itself and with other molecules in the solid state.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

In the study of tetrazole derivatives, the HOMO-LUMO gap is a key parameter for assessing their potential as energetic materials. nih.gov A smaller energy gap generally corresponds to a more sensitive compound. DFT calculations provide reliable predictions of these orbital energies. For example, in a study of newly synthesized bistetrazole acetamides, the HOMO and LUMO energies were calculated to understand the charge transfer within the molecules. nih.govnih.gov

Table 1: Frontier Molecular Orbital Energies for a Bistetrazole Acetamide Derivative Calculated using DFT B3LYP/6-311++G(d) level of theory. Data extracted from a study on 2,2'-(5,5'-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-acetamides and its derivatives. nih.gov

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Unsubstituted | -9.04 | -4.24 | 4.80 |

| Chloro-substituted | -9.25 | -4.68 | 4.57 |

| Dinitro-substituted | -10.82 | -6.17 | 4.65 |

This interactive table is based on data for analogous compounds and illustrates the typical values obtained from DFT calculations.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict the reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack).

MEP analysis is particularly useful for energetic materials as it can highlight regions responsible for intermolecular interactions that govern sensitivity and stability. For various azole compounds, including tetrazoles, DFT has been used to calculate MEP maps to identify the most likely sites for hydrogen bonding and other non-covalent interactions. rsc.orgresearchgate.net

Ab Initio and Semi-Empirical Methods for Energetic Property Prediction

While DFT is powerful, other computational methods like ab initio and semi-empirical calculations are also employed, particularly for predicting specific properties. Ab initio methods, based on first principles of quantum mechanics, can be highly accurate but computationally expensive. Semi-empirical methods use parameters derived from experimental data to simplify calculations, making them faster but potentially less accurate.

These methods are often used to predict energetic properties like the heat of formation (HOF), a crucial parameter for calculating the detonation performance of an energetic material. For a series of bistetrazole derivatives, energetic properties were systematically improved by introducing functionalities that increase the HOF, density, and oxygen content, with calculations guiding the synthetic efforts. rsc.org Similarly, a review on N,N-bis(1(2)H-tetrazol-5-yl)amine (H2BTA) and its derivatives highlights the importance of theoretical calculations in designing compounds with high nitrogen content and good thermal stability. researchgate.net

Molecular Dynamics Simulations for Understanding Conformational Dynamics and Solid-State Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide detailed information on the conformational changes, flexibility, and solid-state behavior of molecules.

For flexible molecules, MD simulations can explore the different conformations a molecule can adopt and their relative energies. In the context of energetic materials, MD can be used to simulate the crystal packing and predict properties like density. For complex systems, MD simulations have been used to understand the binding of urea (B33335) to the active site of the urease enzyme and to investigate the selectivity of thiadiazole urea inhibitors. nih.govnih.gov In studies of bistetrazole acetamides, MD simulations lasting 100 nanoseconds were used to further strengthen the findings from docking studies regarding their potential as therapeutic agents. nih.govnih.gov This demonstrates the power of MD in understanding the dynamic behavior of complex molecular systems.

Theoretical Prediction and Modeling of Energetic Performance Parameters

Quantum Chemical Calculation of Heats of Formation (Standard Molar Enthalpies of Formation)

The standard molar enthalpy of formation (HOF, ΔHf°) is a fundamental thermochemical property that dictates the energy content of a molecule. researchgate.net For energetic materials, a high positive heat of formation is desirable as it contributes significantly to the energy released during detonation. nist.gov Quantum chemical methods, particularly Density Functional Theory (DFT), are widely employed to calculate the HOF of tetrazole derivatives with a high degree of accuracy. researchgate.netresearchgate.net

Isodesmic reactions are a common and reliable method for calculating the HOF of tetrazole compounds. researchgate.netresearchgate.net This approach minimizes computational errors by ensuring that the number and types of chemical bonds are conserved on both sides of the reaction. For instance, the HOF for various tetrazole derivatives has been calculated using the B3LYP method with different basis sets, such as 6-31G* and 6-31+G, showing good agreement with experimental values where available. researchgate.netresearchgate.net For neutral tetrazole derivatives, the B3LYP/6-31G level of theory has been found to provide results very close to those obtained with larger basis sets. researchgate.net

Table 1: Methods for Calculating Heats of Formation

| Method | Description | Application |

|---|---|---|

| Isodesmic Reactions | A computational method where the number and type of bonds are conserved on both sides of a hypothetical reaction to cancel out systematic errors in calculations. researchgate.netresearchgate.net | Widely used for calculating the heats of formation of tetrazole derivatives and other energetic compounds. researchgate.netresearchgate.net |

| Density Functional Theory (DFT) | A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net | Commonly used with functionals like B3LYP to calculate the total electronic energies needed for HOF determination. researchgate.netresearchgate.net |

| CBS-4M | A complete basis set method used for high-accuracy calculation of molecular energies. | Applied to calculate the energies of formation for derivatives of N,N-bis(1(2)H-tetrazol-5-yl)amine. |

| Atomization Method | A computational method that calculates the heat of formation by subtracting the sum of the experimental atomic heats of formation from the computed total atomization energy of a molecule. | Used in conjunction with methods like CBS-4M for determining heats of formation. |

Computational Modeling of Detonation Velocity and Detonation Pressure (e.g., EXPLO5 code)

Detonation velocity (Vd) and detonation pressure (P) are key performance indicators for an explosive. These parameters can be reliably predicted using thermochemical codes like EXPLO5. core.ac.ukrsc.org The EXPLO5 code calculates detonation parameters based on the chemical composition, heat of formation, and density of the energetic material. nist.gov It utilizes the chemical equilibrium, steady-state model of detonation and employs equations of state such as the Becker-Kistiakowsky-Wilson (BKW) equation for gaseous detonation products. trane.com

The Kamlet-Jacobs (K-J) equations are another widely used empirical method to estimate the detonation velocity and pressure based on the compound's density, heat of formation, and the elemental composition which determines the nature of the detonation products. acs.orgchemeo.com

For energetic salts based on the monoanions of N,N-bis(1H-tetrazol-5-yl)amine, a compound structurally similar to the title urea (B33335) derivative, calculated detonation velocities range from 7677 to 9487 m/s, with detonation pressures between 19.4 and 33.6 GPa, making them competitive with existing energetic materials. nih.gov Similarly, for energetic salts of oxy-bridged bis(1H-tetrazol-5-yl)furazan, detonation velocities are calculated to be in the range of 7266–8624 m s−1 and detonation pressures between 19.7 and 30.8 GPa. rsc.orgresearchgate.net These values underscore the high energetic potential of bis-tetrazole structures. The detonation parameters for some of the most promising derivatives of N,N-bis(1(2)H-tetrazol-5-yl)amine have been calculated using the EXPLO5 V5.05 computer code.

Theoretical Assessment of Oxygen Balance and Nitrogen Content Contributions

High nitrogen content is a hallmark of modern energetic materials, as the formation of the highly stable dinitrogen (N₂) molecule during decomposition releases a large amount of energy. nist.govias.ac.in Tetrazole-based compounds are particularly attractive due to their inherently high nitrogen content. nist.gov For instance, 2,4,6-tris[bis(1H-tetrazol-5-yl)amino]-1,3,5-triazine, a complex molecule containing six tetrazole units, has a nitrogen content of 79%. nist.govias.ac.in

Oxygen balance (OB) is another critical parameter that indicates the degree to which an explosive can be oxidized. researchgate.net An ideal zero oxygen balance implies that the explosive contains just enough oxygen to completely convert all carbon to carbon dioxide and all hydrogen to water, maximizing the energy output. nih.gov The introduction of oxygen-containing groups, such as N-oxides or nitro groups, is a common strategy to improve the oxygen balance of tetrazole compounds. rsc.orgelsevierpure.com Designing molecules with more nitrogen and oxygen atoms is a suggested strategy to enhance both oxygen balance and density. researchgate.net Theoretical studies on various bis-tetrazole acetamides confirm that they can be considered energetic materials based on their oxygen balance and nitrogen percentage. acs.orgwikipedia.org

Thermodynamic Predictions for Energy Release and Gas Production

The energy release of an energetic material is intrinsically linked to its thermodynamic properties. researchgate.net The fundamental basis for calculating the energy of a reaction is the Gibbs Free Energy (ΔG). The decomposition of high-nitrogen compounds is highly exothermic primarily due to the large positive enthalpy of formation of the parent compound and the formation of the extremely stable N₂ molecule as a major product.

The decomposition of polynitrogen compounds, which are composed of nitrogen-nitrogen single and double bonds, into triply bonded dinitrogen is accompanied by a significant energy release. Thermodynamic models are used to predict the equilibrium composition of detonation products, which allows for the calculation of the total energy released and the volume of gas produced. researchgate.net The EXPLO5 code, for example, calculates the equilibrium composition and thermodynamic properties of product species at a given volume, pressure, and temperature state by minimizing the free energy. nist.gov This allows for the prediction of the heat of detonation and the temperature of detonation.

Comparative Computational Studies with Benchmark Energetic Materials

A crucial step in the evaluation of new energetic materials is the comparison of their predicted performance with that of well-established explosives like RDX (1,3,5-trinitro-1,3,5-triazine) and HMX (1,3,5,7-tetranitro-1,3,5,7-tetrazocane). Computational studies on novel tetrazole derivatives often include such comparisons.

For example, a derivative of 1,2,4-triazolo[4,3-b] researchgate.netresearchgate.nettetrazine substituted with a -N(NO₂)₂ group was predicted to have a higher detonation performance than RDX. acs.org Similarly, certain derivatives of N,N-bis(1-nitro-1H-tetrazol-5-yl)nitramide have been identified as potential candidates for high-energy-density compounds with performance characteristics comparable to or exceeding those of CL-20. researchgate.net Energetic salts based on monoanions of N,N-bis(1H-tetrazol-5-yl)amine have shown calculated detonation velocities and pressures that are competitive with conventional energetic materials. nih.gov These comparative studies are essential for identifying promising candidates for further synthesis and experimental evaluation.

Table 2: Comparison of Calculated Detonation Properties of Related Compounds with RDX and HMX

| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Source |

|---|---|---|---|---|

| RDX | 1.80 | 8795 | 34.9 | nih.gov |

| HMX | 1.91 | 9144 | 39.2 | nih.gov |

| Energetic Salts of N,N-bis(1H-tetrazol-5-yl)amine anion (range) | 1.55 - 1.75 | 7677 - 9487 | 19.4 - 33.6 | nih.gov |

| Energetic Salts of Oxy-bridged bis(1H-tetrazol-5-yl)furazan (range) | 1.64 - 1.86 | 7266 - 8624 | 19.7 - 30.8 | rsc.orgresearchgate.net |

Mechanistic Studies of Thermal Decomposition and Reaction Kinetics

Theoretical Elucidation of Primary Decomposition Pathways

Theoretical studies, often employing quantum chemistry methods, are instrumental in mapping the potential energy surfaces and identifying the most likely initial steps in the thermal decomposition of Urea (B33335), N,N'-bis(1H-tetrazol-5-yl)-. For many urea derivatives, decomposition is predicted to proceed through four-center pericyclic reactions, which lead to the formation of substituted isocyanates and amines, with initial bond fissions being less favorable. In the context of nitrogen-rich compounds containing tetrazole rings, the high nitrogen content contributes to the generation of environmentally benign decomposition products, primarily nitrogen gas (N₂). The decomposition of similar energetic materials often involves the cleavage of the tetrazole ring and the release of N₂ as a key initial step.

Kinetic Analysis of Thermal Decomposition Processes (e.g., Kissinger's and Ozawa's methods)

Non-isothermal kinetic analysis is a widely used approach to determine the kinetic parameters of thermal decomposition, such as activation energy (Eₐ) and the pre-exponential factor (A). Methods developed by Kissinger and Ozawa are among the most popular for analyzing data from techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods rely on measuring the temperature at which the reaction rate is maximum (Tₚ) at various heating rates (β).

For instance, the Kissinger equation allows for the calculation of the activation energy from a plot of ln(β/Tₚ²) versus 1/Tₚ. Similarly, the Ozawa method, also known as the Flynn-Wall-Ozawa (FWO) method, is an isoconversional method that can determine the activation energy as a function of the conversion degree without assuming a specific reaction model. Although specific kinetic data for Urea, N,N'-bis(1H-tetrazol-5-yl)- is not detailed in the provided search results, the decomposition of related urea compounds has been analyzed using these techniques, yielding activation energies that provide insight into their thermal stability.

Table 1: Comparison of Kinetic Analysis Methods

| Method | Key Feature | Information Obtained |

|---|---|---|

| Kissinger's Method | Uses the peak temperature of decomposition at different heating rates. | A single value for the activation energy (Eₐ). |

| Ozawa's Method | An isoconversional method that analyzes the temperature at a specific conversion degree for various heating rates. | Activation energy (Eₐ) as a function of the extent of conversion. |

Investigation of Gaseous Decomposition Products through Theoretical Simulation

Theoretical simulations are also employed to predict the gaseous products formed during thermal decomposition. These simulations can provide insights into the final decomposition products, which is particularly important for energetic materials where large volumes of gas are generated. For compounds containing tetrazole groups, a high yield of nitrogen gas is a desirable outcome. Simulations for other nitrogen-rich compounds have successfully predicted the formation of key gaseous species like N₂, HCN, and acetylene (B1199291) at different temperature regimes.

Role of Intermolecular Interactions in Decomposition Initiation and Propagation

Intermolecular interactions, particularly hydrogen bonding, can significantly influence the initiation and propagation of thermal decomposition. In the crystal structure of related compounds, such as bis[(1H-tetrazol-5-yl)methyl]nitramide, extensive networks of N—H⋯N and N—H⋯O hydrogen bonds, as well as π–π stacking, create a stable three-dimensional structure. These interactions can affect the thermal stability of the compound. Theoretical studies on similar tetrazole-containing molecules have shown that strong hydrogen bonds are the dominant contributors to the stability of dimers, and these interactions can occur spontaneously at moderate temperatures. The nature and strength of these intermolecular forces can play a critical role in the initial stages of decomposition by influencing how energy is transferred within the crystal lattice.

Structure Performance Relationships and Molecular Design Principles for Enhanced Energetic Output

Impact of Substituent Groups on Molecular and Electronic Structure

The introduction of various substituent groups onto the N,N'-bis(1H-tetrazol-5-yl)-urea backbone has a profound effect on the molecular and electronic properties of the resulting compounds. These modifications can influence key energetic characteristics such as density, thermal stability, and detonation performance.

The planarity of the molecular structure is a critical factor in achieving high density, a key attribute for HEDMs. Incorporating unsaturation, for instance by creating an ethene bridge between bis(1H-tetrazol-5-yl) derivatives, can enforce planarity and enhance density. rsc.org For example, (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) exhibits a high density of 1.91 g cm⁻³ at 100 K. rsc.org

Strategies for Increasing Nitrogen Content and Energy Density within Bis-Tetrazolyl-Urea Frameworks

A primary goal in the design of HEDMs is to maximize nitrogen content, as the formation of dinitrogen (N2) gas upon decomposition is a highly exothermic process that releases a significant amount of energy. The N,N'-bis(1H-tetrazol-5-yl)-urea framework, with its inherent high nitrogen percentage, serves as an excellent starting point.

Several strategies are employed to further boost the nitrogen content and energy density:

Incorporation of Nitrogen-Rich Heterocycles: The tetrazole ring itself is a key contributor to the high nitrogen content. researchgate.net Derivatives like N,N-bis(1H-tetrazole-5-yl)-amine (H2BTA) boast a nitrogen content of 82.34%. at.ua The synthesis of compounds that link multiple tetrazole or other nitrogen-rich rings, such as triazoles, is a common approach. at.ua

Formation of Energetic Salts: Reacting the acidic protons of the tetrazole rings with nitrogen-rich bases (e.g., ammonia, hydrazine (B178648), aminoguanidine) leads to the formation of energetic salts. nih.gov These salts often exhibit improved thermal stability and detonation properties compared to the parent compound.

Introduction of Energetic Functional Groups: Attaching functional groups known for their energetic properties, such as nitro (NO2), azido (B1232118) (N3), or dinitromethyl (C(NO2)2) groups, can significantly increase the energy density. rsc.org For instance, the introduction of dinitromethyl groups into a bistetrazole framework resulted in a compound with superior detonation performance compared to HMX. rsc.org

The following table provides a comparison of the nitrogen content and energetic properties of selected bis-tetrazole derivatives:

| Compound | Nitrogen Content (%) | Density (g/cm³) | Detonation Velocity (m/s) | Reference |

| N,N-bis(1H-tetrazole-5-yl)-amine (H2BTA) | 82.34 | - | - | at.ua |

| H2TT | 81.5 | - | 8932 | rsc.org |

| BDNTT | 54.1 | 1.914 | 9633 | rsc.org |

| (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) | - | 1.91 | 9017 | rsc.org |

Design and Synthesis of Metal Complexes Featuring N,N'-bis(1H-tetrazol-5-yl)-urea Ligands

N,N'-bis(1H-tetrazol-5-yl)-urea and its analogues are versatile ligands capable of coordinating with a variety of metal ions, leading to the formation of energetic coordination polymers and metal-organic frameworks (MOFs). at.uaarkat-usa.org The choice of the metal center (e.g., lead, copper, zinc, manganese) and the coordination geometry significantly influences the resulting material's properties. rsc.orgresearchgate.netnih.gov

Lead (Pb) Complexes: Lead-based complexes have been synthesized, often exhibiting three-dimensional framework structures. For example, [Pb(bta)(H2O)]n (where H2bta is N,N-bis(1H-tetrazole-5-yl)-amine) forms a 3D framework with good thermal stability. rsc.orgresearchgate.net

Copper (Cu) Complexes: Copper complexes of bis-tetrazolyl-urea ligands have been explored for their energetic properties and potential as catalysts for the thermal decomposition of other energetic materials like RDX. rsc.orgresearchgate.netresearchgate.net The coordination environment around the copper ion can vary, leading to different dimensional structures, from discrete molecules to 1D chains. researchgate.net

Zinc (Zn) Complexes: Zinc(II) has been used to construct coordination polymers with bis(tetrazol-5-yl)alkanes, resulting in diverse structures including 1D chains, 2D layers, and 3D polymers. arkat-usa.org Bifunctional tetrazole-carboxylate ligands have also been used with zinc to create self-assembled complexes. nih.gov

Manganese (Mn) Complexes: Manganese(II) has been incorporated into energetic coordination compounds with bis(tetrazole)methane, forming a cocrystal of a dinuclear chelating energetic material and a 1D MOF. bit.edu.cn Another example is a manganese complex with N,N-bis(1H-tetrazol-5-yl)-amine and 1,10-phenanthroline. researchgate.net

The following table summarizes some of the synthesized metal complexes and their structural features:

| Compound | Metal Ion | Ligand | Structural Feature | Reference |

| [Pb(bta)(H2O)]n | Pb(II) | N,N-bis(1H-tetrazole-5-yl)-amine | 3D framework | rsc.orgresearchgate.net |

| [PbCu(bta)2(H2O)5]·2H2O | Pb(II), Cu(II) | N,N-bis(1H-tetrazole-5-yl)-amine | 3D supramolecular architecture | rsc.orgresearchgate.net |

| Cu(bta)(bpy)(H2O) | Cu(II) | N,N-bis(1H-tetrazole-5-yl)-amine | Discrete molecular structure | researchgate.net |

| [Mn(btm)(H2O)3]2·H2O | Mn(II) | bis(tetrazole)methane | 1D Metal-Organic Framework | bit.edu.cn |

| [Zn2(1,2-bis(tetrazol-5-yl)ethane)2(H2O)]n | Zn(II) | 1,2-bis(tetrazol-5-yl)ethane | Coordination polymer | arkat-usa.org |

Incorporation of N,N'-bis(1H-tetrazol-5-yl)-urea Moieties into Polymeric Energetic Binders

While direct incorporation of N,N'-bis(1H-tetrazol-5-yl)-urea into polymeric binders is an area of ongoing research, the principles can be inferred from related studies on nitrogen-rich energetic polymers. The synthesis of polymers containing tetrazole rings can lead to materials with high nitrogen content and good thermal stability. For example, 1,2-bis(tetrazol-5-yl) ethane (B1197151) has been investigated as a potential energetic material. epa.gov The modification of such molecules to include polymerizable groups would allow for their incorporation into binder systems. The goal is to create a binder that is not inert but actively participates in the energetic event, thereby enhancing the performance of the formulation.

Rational Design of Co-Crystallized Energetic Systems and Metal-Organic Frameworks (MOFs)

The rational design of co-crystals and metal-organic frameworks (MOFs) represents a sophisticated approach to tailor the properties of energetic materials.

Co-crystals: Co-crystallization involves combining two or more different molecules in a single crystal lattice. nih.gov This technique can be used to improve the physical properties of energetic compounds, such as density and sensitivity. Urea (B33335) itself is recognized as a good co-crystal former. nih.gov By co-crystallizing a highly energetic but sensitive compound with a more stable molecule, it is possible to create a new material with a better balance of performance and safety.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. at.ua The use of N,N'-bis(1H-tetrazol-5-yl)-urea and its derivatives as ligands for the construction of energetic MOFs (E-MOFs) is a particularly promising area. at.ua These E-MOFs can exhibit high energy density, good thermal stability, and potentially lower sensitivity compared to traditional explosives. The porous nature of some MOFs can also be utilized to encapsulate other energetic molecules, creating a composite material with enhanced properties. nih.govrsc.org The design of these frameworks allows for fine-tuning of properties by varying the metal center, the organic linker, or the topology of the framework. bit.edu.cnhhu.de

Advanced Applications and Future Research Directions in Energetic Materials Science

Development of Next-Generation Propellants and Explosives Based on N,N'-bis(1H-tetrazol-5-yl)-urea Architectures

The molecular architecture of N,N'-bis(1H-tetrazol-5-yl)-urea and its derivatives is intrinsically suited for high-energy applications. The high nitrogen content contributes to a large positive heat of formation, releasing substantial energy upon decomposition primarily into environmentally benign dinitrogen (N₂) gas. Research into analogous nitrogen-rich tetrazole compounds demonstrates their potential as competitive energetic materials. nih.gov

Energetic salts derived from related bis-tetrazole structures, such as N,N-bis(1H-tetrazol-5-yl)amine, have shown promising detonation properties. nih.gov By forming salts with various nitrogen-rich cations (e.g., ammonium (B1175870), guanidinium), the performance and sensitivity characteristics can be finely tuned. For instance, calculated detonation velocities (νD) for energetic salts of a similar bis-tetrazole anion have been shown to range from 7,677 m/s to 9,487 m/s, with detonation pressures (P) spanning from 19.4 to 33.6 GPa. nih.gov These values are competitive with traditional explosives, highlighting the potential of such structures.

Systematic studies on nitrogen-bridged polyheterocyclic compounds, including tetrazole derivatives, indicate that the introduction of specific functional groups, such as -NO₂ or -NF₂, can significantly enhance detonation performance. nih.gov This provides a clear path for modifying the N,N'-bis(1H-tetrazol-5-yl)-urea backbone to create a new generation of powerful and potentially less sensitive explosives and propellant ingredients.

Table 1: Calculated Detonation Properties of Energetic Salts Based on a Bis-Tetrazole Anion Structure This table presents data for energetic salts analogous to those that could be derived from N,N'-bis(1H-tetrazol-5-yl)-urea, illustrating the performance potential of this class of compounds.

| Compound Type | Calculated Detonation Velocity (νD) | Calculated Detonation Pressure (P) | Reference |

|---|---|---|---|

| Energetic Salt 1 | 7677 m/s | 19.4 GPa | nih.gov |

| Energetic Salt 2 | up to 9487 m/s | up to 33.6 GPa | nih.gov |

| Triaminoguanidinium Salt of DNABT | 8851 m/s | 29.0 GPa | nih.gov |

| Diaminouronium Salt of DNABT | 9053 m/s | 32.3 GPa | nih.gov |

Exploration of N,N'-bis(1H-tetrazol-5-yl)-urea as a Precursor for Novel Gas-Generating Compositions

The high nitrogen content of N,N'-bis(1H-tetrazol-5-yl)-urea makes it an excellent candidate as a primary fuel in gas-generating compositions. These materials are crucial for applications such as automotive airbag inflators and fire suppression systems, where the rapid, controlled generation of large volumes of non-toxic gas is required. Upon decomposition, tetrazole-based compounds predominantly produce nitrogen gas, which is efficient and environmentally safe.

Patents and research on related bi-tetrazole compounds describe their use in gas-generating systems. google.com When combined with a suitable oxidizer, such as phase-stabilized ammonium nitrate, these fuels can be tailored for specific burn rates and gas yields. google.com The challenge with some bi-tetrazoles has been their sensitivity to impact and friction. google.com However, the urea (B33335) bridge in N,N'-bis(1H-tetrazol-5-yl)-urea can enhance thermal stability and reduce sensitivity compared to directly linked tetrazole rings, making it a more viable candidate for these applications.

Future research will likely focus on formulating N,N'-bis(1H-tetrazol-5-yl)-urea with various oxidizers and additives to optimize performance for specific gas-generating applications, ensuring thermal stability and controlled, efficient gas production. The high gas volume produced by nitrogen-rich salts further supports their potential in this area. nih.gov

Investigation into the Catalytic Role of N,N'-bis(1H-tetrazol-5-yl)-urea Derivatives in Combustion Enhancement

Derivatives of N,N'-bis(1H-tetrazol-5-yl)-urea, particularly its metallic salts, are being investigated for their catalytic effects on the combustion of other energetic materials. The introduction of metal cations into the bis-tetrazolyl urea structure can create energetic coordination polymers with unique thermal decomposition behaviors. These materials can act as combustion catalysts or burn rate modifiers in solid rocket propellants.

Studies on energetic complexes using the related N,N-bis(1H-tetrazole-5-yl)-amine ligand have shown that metal complexes, such as those involving lead (Pb) and copper (Cu), can significantly lower the decomposition temperature of other high-energy materials like RDX (1,3,5-trinitro-1,3,5-triazine). rsc.org This catalytic activity accelerates the thermal decomposition, leading to an enhanced burning rate, a desirable characteristic for propellants. rsc.org For example, energetic complexes of N,N-bis(1H-tetrazole-5-yl)-amine have been shown to possess good thermostabilities up to 314 °C. rsc.org

Furthermore, the use of nano-catalysts in the synthesis of tetrazole derivatives is a growing field of interest. researchgate.netdergipark.org.tr This suggests a future research direction where nano-sized particles of N,N'-bis(1H-tetrazol-5-yl)-urea derivatives could be incorporated into propellant formulations to achieve even greater catalytic efficiency and combustion control.

Table 2: Thermal Properties of Energetic Complexes Based on a Bis-Tetrazole Amine Ligand This table provides examples of the thermal stability of metal complexes with a structure similar to N,N'-bis(1H-tetrazol-5-yl)-urea, indicating their potential as stable combustion catalysts.

| Compound | Decomposition Temperature | Reference |

|---|---|---|

| [Pb(bta)(H₂O)]n | 314 °C | rsc.org |

| [PbCu(bta)₂(H₂O)₅]·2H₂O | 231 °C | rsc.org |

Computational Screening and High-Throughput Synthesis Approaches for Analogous Compounds

The design of new energetic materials is increasingly driven by computational chemistry. nih.gov High-throughput computational screening, utilizing methods like Density Functional Theory (DFT), allows for the rapid evaluation of thousands of potential molecular structures before undertaking costly and time-consuming laboratory synthesis. nih.govnih.gov This approach is being applied to screen libraries of organic compounds to identify candidates with promising energetic properties. nih.gov

For analogues of N,N'-bis(1H-tetrazol-5-yl)-urea, computational methods can predict key performance indicators such as:

Heat of Formation (HOF): A primary indicator of the energy content of a material. nih.gov

Density: Higher density is crucial for achieving high detonation performance.

Detonation Velocity and Pressure: Key metrics for explosive power. nih.gov

Thermal Stability: Assessed by calculating bond dissociation energies to predict decomposition temperatures. nih.gov

These computational studies provide essential insights into structure-property relationships. For example, DFT calculations have shown that for a series of nitrogen-bridged tetrazole compounds, the inclusion of certain functional groups plays a critical role in increasing the heat of formation and enhancing detonation performance. nih.gov This allows researchers to intelligently design novel derivatives of N,N'-bis(1H-tetrazol-5-yl)-urea with optimized characteristics, accelerating the discovery of new and improved energetic materials.

Sustainable and Environmentally Conscious Design Principles for Future Energetic Materials

Modern energetic materials development places a strong emphasis on "green" or environmentally conscious principles. researchgate.net The goal is to create materials that not only deliver superior performance but also minimize environmental pollution and health risks throughout their lifecycle. N,N'-bis(1H-tetrazol-5-yl)-urea aligns well with these principles for several reasons.

First, it is a nitrogen-rich, metal-free organic compound. Upon combustion or detonation, its primary decomposition product is N₂ gas, which is a harmless component of the atmosphere. This contrasts sharply with traditional explosives that can produce toxic gases and solid residues. The development of nitrogen-rich salts of similar compounds aims to create environmentally friendly energetic materials that are free of heavy metals. nih.gov

Second, the synthesis routes for tetrazole-based compounds are being refined to be more environmentally benign. The principles of green chemistry are being applied to reduce the use of hazardous solvents and reagents. researchgate.net Future research will focus on developing sustainable synthesis pathways for N,N'-bis(1H-tetrazol-5-yl)-urea and its derivatives, ensuring that the next generation of energetic materials is not only powerful and safe but also ecologically responsible.

Q & A

Q. What are the established synthetic routes for preparing urea derivatives functionalized with bis(1H-tetrazol-5-yl) groups?

- Methodological Answer : The compound is typically synthesized via cyclization reactions using cyanamide precursors or through the condensation of urea with pre-functionalized tetrazole intermediates. For example, hydrazonoyl chlorides or nitrile derivatives can react with urea under acidic conditions to form tetrazole rings. Control experiments (e.g., pH optimization and stoichiometric monitoring) are critical to achieving yields >80% . Characterization via FT-IR, /-NMR, and elemental analysis is essential to confirm purity and structure.

Q. How does the nitrogen-rich nature of bis(1H-tetrazol-5-yl)urea influence its stability and reactivity?

- Methodological Answer : The high nitrogen content (~70–80% by mass) contributes to its thermal stability and energetic properties. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition temperatures >250°C, making it suitable for high-energy applications. Stability under varying pH (1–14) can be assessed via accelerated aging tests in buffered solutions, with monitoring by HPLC or mass spectrometry .

Q. What characterization techniques are most effective for confirming the structure of bis(1H-tetrazol-5-yl)urea derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive structural confirmation, especially for asymmetric units in coordination polymers or MOFs. Complementary techniques include:

- FT-IR : To identify NH/OH stretches (~3200 cm) and tetrazole ring vibrations (~1500 cm).

- NMR : -NMR resolves tautomeric forms of tetrazole rings.

- Elemental analysis : Validates C/H/N ratios within ±0.3% deviation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the detonation properties of bis(1H-tetrazol-5-yl)urea-based energetic materials?

- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311++G** level calculates key parameters:

Q. What strategies resolve contradictory data in catalytic studies involving bis(1H-tetrazol-5-yl)urea MOFs?

- Methodological Answer : Discrepancies in catalytic efficiency (e.g., styrene oxide yield variations) arise from differences in MOF topology or reaction conditions. To address this:

Q. How does the planarity of bis(1H-tetrazol-5-yl) derivatives enhance material density and performance?

- Methodological Answer : Planar structures (e.g., (E)-1,2-di(1H-tetrazol-5-yl)ethene) enable dense π-π stacking, increasing crystal density to ~1.91 g/cm. Synchrotron XRD and Hirshfeld surface analysis quantify intermolecular interactions. For instance, centroid-centroid distances <3.5 Å between tetrazole rings correlate with improved detonation velocity .

Q. What role do tetrazole tautomers play in the coordination chemistry of bis(1H-tetrazol-5-yl)urea?

- Methodological Answer : 1H- and 2H-tetrazole tautomers exhibit distinct coordination modes (e.g., N1 vs. N2 binding to metal centers). Variable-temperature NMR and SCXRD identify dominant tautomers. For example, Co(II) MOFs preferentially bind via N1, stabilizing the 1H-tautomer and enhancing catalytic activity in CO carboxylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.